N-(3-aminopropyl)formamide
Description
N-(3-Aminopropyl)formamide is a primary amine-containing formamide derivative with the molecular formula C₄H₁₀N₂O. Its structure consists of a formamide group (-NHCHO) attached to a 3-aminopropyl chain (-CH₂CH₂CH₂NH₂). This compound is notable in biochemical research, particularly in studies involving hypusine biosynthesis, a post-translational modification critical for eukaryotic translation initiation factor eIF-5A activity . The aminopropyl moiety enables nucleophilic reactivity, making it a key intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
N-(3-aminopropyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-2-1-3-6-4-7/h4H,1-3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFWPNTHCCMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-aminopropyl)formamide can be synthesized through the N-formylation of 3-aminopropylamine. One common method involves the reaction of 3-aminopropylamine with formic acid under mild conditions. The reaction typically proceeds as follows: [ \text{HCOOH} + \text{NH}_2(\text{CH}_2)_3\text{NH}_2 \rightarrow \text{HCONH}(\text{CH}_2)_3\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to improve yield and efficiency. For example, sulfonic acid functionalized over biguanidine fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO3H) have been used as an efficient and recyclable catalyst for the N-formylation of primary amines under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The formamide group can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(3-aminopropyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)formamide exerts its effects depends on the specific reaction or application. In general, the amine group can act as a nucleophile, participating in various chemical reactions. The formamide group can serve as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur.
Comparison with Similar Compounds
N-(3-Aminopropyl)acetamide
- Molecular Formula : C₅H₁₂N₂O
- Molecular Weight : 116.2 g/mol
- Key Functional Groups : Acetamide (-NHCOCH₃), primary amine (-CH₂CH₂CH₂NH₂).
- Solubility: ≥30 mg/mL in ethanol, DMSO, or dimethylformamide .
- Stability : Stable for ≥2 years at -20°C .
- Applications : Used as a synthetic intermediate in drug discovery. The acetyl group reduces nucleophilicity compared to the formamide analog, altering reactivity in peptide coupling or alkylation reactions.
N-(3-Hydroxypropyl)formamide
- Molecular Formula: C₄H₉NO₂
- Molecular Weight : 119.12 g/mol
- Key Functional Groups : Formamide (-NHCHO), hydroxyl (-CH₂CH₂CH₂OH).
- Reactivity : The hydroxyl group is less nucleophilic than the amine, limiting its use in condensation reactions.
- Applications: Potential solvent or intermediate in polymer synthesis. Its reduced basicity makes it less suitable for enzyme-targeted studies compared to the aminopropyl analog .
N-(3-Chloropropyl)-N-methylformamide
- Molecular Formula: C₅H₁₀ClNO
- Molecular Weight : 135.59 g/mol
- Key Functional Groups : Formamide (-NHCHO), chlorine (-Cl), methyl (-CH₃).
- Reactivity : The chlorine atom enhances electrophilicity, enabling use in nucleophilic substitution reactions. Methyl substitution introduces steric hindrance.
- Applications : Likely employed in alkylation or crosslinking reactions in organic synthesis .
N-(3-Aminopropyl)-N-(3-hydroxypropyl)formamide hydrochloride
- Molecular Formula : C₇H₁₆N₂O₂·HCl
- Molecular Weight : 212.68 g/mol
- Key Functional Groups : Formamide (-NHCHO), amine (-NH₂), hydroxyl (-OH), hydrochloride salt.
- Properties : The dual functional groups (amine and hydroxyl) and ionic nature enhance solubility in polar solvents.
- Applications: Potential use in pharmaceutical formulations where ionic interactions are critical .
POLYAMINOPROPYL BIGUANIDE
- Molecular Formula : Repeating unit C₅H₁₄N₆
- Molecular Weight : Polymer (variable)
- Key Functional Groups: Biguanide (-NH-C(=NH)-NH-), aminopropyl (-CH₂CH₂CH₂NH₂).
- Applications : Antimicrobial agent in cosmetics and water treatment. The polymeric structure provides sustained activity but limits penetration in biological systems compared to small-molecule analogs .
Research Findings and Functional Insights
Solubility and Stability Trends
- N-(3-Aminopropyl)acetamide exhibits superior solubility in organic solvents (e.g., ethanol, DMSO) compared to the formamide analog due to its acetyl group .
- Hydrochloride salts (e.g., N-(3-aminopropyl)-N-methylacetamide HCl) show enhanced aqueous solubility, making them preferable for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
